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Executive Summary
This technical guide provides a preliminary toxicological assessment of Reynoutrin (Quercetin-

3-O-xyloside), a flavonoid glycoside found in various plants. Due to the limited availability of

direct toxicological studies on Reynoutrin, this document summarizes the existing data and

supplements it with a comprehensive review of the toxicology of its aglycone, Quercetin. This

approach is scientifically justified as flavonoid glycosides are often hydrolyzed to their

aglycones in vivo. The available data suggests that while Reynoutrin itself shows low in vitro

cytotoxicity, a conclusive safety profile cannot be established without further dedicated

toxicological studies. The data on Quercetin indicates a low acute toxicity profile and a lack of

in vivo genotoxicity, despite some in vitro mutagenic potential. This guide presents available

quantitative data in structured tables, details key experimental protocols, and provides visual

representations of experimental workflows and metabolic pathways to aid in the understanding

of the current toxicological landscape of Reynoutrin.

Introduction
Reynoutrin, a xyloside of the flavonoid Quercetin, is a natural compound with potential

pharmacological activities. As with any compound under investigation for therapeutic

applications, a thorough toxicological assessment is paramount. This document serves as a

core technical guide for researchers, scientists, and drug development professionals,

consolidating the currently available, albeit limited, toxicological data for Reynoutrin. To

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10789579?utm_src=pdf-interest
https://www.benchchem.com/product/b10789579?utm_src=pdf-body
https://www.benchchem.com/product/b10789579?utm_src=pdf-body
https://www.benchchem.com/product/b10789579?utm_src=pdf-body
https://www.benchchem.com/product/b10789579?utm_src=pdf-body
https://www.benchchem.com/product/b10789579?utm_src=pdf-body
https://www.benchchem.com/product/b10789579?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10789579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


provide a more comprehensive preliminary assessment, this guide also incorporates the well-

documented toxicological profile of its aglycone, Quercetin.

Metabolism of Reynoutrin to Quercetin
Reynoutrin is a glycoside of Quercetin, meaning it is composed of a Quercetin molecule

attached to a sugar moiety (xylose). In the body, particularly in the intestine, glycosides like

Reynoutrin are often metabolized by enzymes that cleave the sugar, releasing the aglycone.

Therefore, the toxicological properties of Quercetin are highly relevant to the safety

assessment of Reynoutrin.

Reynoutrin
(Quercetin-3-O-xyloside)

Intestinal Hydrolysis
(e.g., by β-glucosidases)

Oral Administration

Quercetin
(Aglycone) Xylose
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Metabolic Conversion of Reynoutrin to Quercetin.

Toxicological Data for Reynoutrin
Direct toxicological studies on Reynoutrin are scarce. The primary available data comes from

an in vitro cytotoxicity assay and general observations from an in vivo study focused on a

therapeutic application.

In Vitro Cytotoxicity
Table 1: In Vitro Cytotoxicity of Reynoutrin
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Cell Line Assay Endpoint Result Reference

H9c2 (rat

cardiomyocytes)
MTT Assay IC50 129.9 µM

Yang, et al.

(2021)

The cytotoxicity of Reynoutrin on H9c2 cells was evaluated using a 3-(4,5-dimethylthiazol-2-

yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTT) assay. Briefly, H9c2

cells were seeded in 96-well plates. After 24 hours of treatment with various concentrations of

Reynoutrin, 20 µL of MTT solution (5 mg/mL) was added to each well, and the cells were

incubated further. The resulting formazan crystals were dissolved, and the absorbance was

measured to determine cell viability and calculate the IC50 value.[1]

Cell Culture and Treatment MTT Assay Data Analysis

Seed H9c2 cells
in 96-well plates

Treat with various
concentrations of Reynoutrin

for 24 hours
Add MTT solution Incubate Dissolve formazan crystals Measure absorbance Calculate cell viability

and IC50
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Experimental Workflow for In Vitro Cytotoxicity Assay.

In Vivo Observations
In a study investigating the effects of Reynoutrin on ischemic heart failure in rats, daily

intraperitoneal injections of Reynoutrin at doses of 25 and 50 mg/kg for 28 days reportedly

had "no obvious toxic effects on cardiomyocytes and normal rats".[1][2] However, this study

was not designed as a formal toxicological assessment, and detailed clinical observations,

hematology, clinical chemistry, and histopathology data were not provided for a dedicated

toxicity evaluation.

Toxicological Data for Quercetin (Aglycone of
Reynoutrin)
Given the metabolic conversion of Reynoutrin to Quercetin, the toxicological profile of

Quercetin is crucial for a preliminary safety assessment.
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Acute Oral Toxicity
Table 2: Acute Oral Toxicity of Quercetin

Species Strain Vehicle LD50 Reference

Mice BALB/c Not specified 3807 mg/kg
Dibal, et al.

(2020)

Mice Not specified Not specified 160 mg/kg

Sullivan, et al.

(1951) cited in

NTP TR 409

Rat Not specified Not specified 161 mg/kg

Sullivan, et al.

(1951) cited in

NTP TR 409

Note: Variability in reported LD50 values may be due to differences in the source and purity of

Quercetin, as well as the experimental protocols used.

An acute oral toxicity study of quercetin from onion skin was conducted in mice using a

modified Lorke's method. The study was performed in two phases. In the first phase, mice were

orally administered doses of 10, 100, and 1000 mg/kg. In the second phase, doses of 1600,

2900, and 5000 mg/kg were administered. Animals were observed for signs of toxicity and

mortality over a 24-hour period.[3] The LD50 was calculated as the geometric mean of the

highest non-lethal dose and the lowest lethal dose.[3]

Phase 1: Dose Range Finding Phase 2: Lethal Dose Determination LD50 Calculation

Administer low doses
(10, 100, 1000 mg/kg)

Observe for toxicity
and mortality (24h)

Administer high doses
(1600, 2900, 5000 mg/kg)

Observe for toxicity
and mortality (24h)

Identify highest non-lethal dose
and lowest lethal dose Calculate geometric mean
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Experimental Workflow for Acute Oral Toxicity Study.
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Repeated-Dose Toxicity
Table 3: Sub-chronic Oral Toxicity of Quercetin

Species Strain Duration
Doses
(mg/kg
diet)

NOAEL
(mg/kg
body
weight/da
y)

Key
Findings

Referenc
e

Mice CD2F1 98 days
62, 125,

250
~50

No

discernible

effect on

body

compositio

n, organ

function,

behavior,

or

metabolism

.

Cunningha

m, et al.

(2022)

A sub-chronic toxicity study of quercetin was conducted in male and female CD2F1 mice.

Quercetin was incorporated into the AIN-76A purified diet at concentrations of 62, 125, and 250

mg/kg of diet and provided ad libitum for 98 days. Throughout the study, parameters such as

body weight, food and water consumption, body composition, blood counts, behavior, and

metabolic phenotype were monitored. At the end of the study, tissues and organs were

examined for gross pathological changes, and plasma was analyzed for markers of liver

function (alkaline phosphatase, aspartate transaminase, and alanine transaminase).[4]
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Dosing Period (98 days)

Interim and Terminal Assessments

Administer quercetin-infused diet
(0, 62, 125, 250 mg/kg)

Monitor clinical signs,
body weight, food/water intake

Assess body composition,
blood counts, behavior,
metabolic phenotype

Collect plasma for
clinical chemistry

Conduct gross pathology
and histopathology

Click to download full resolution via product page

Experimental Workflow for a 98-Day Sub-chronic Toxicity Study.

Genotoxicity
The genotoxicity of Quercetin has been extensively studied, with conflicting results between in

vitro and in vivo assays.

Table 4: Genotoxicity of Quercetin
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Assay System
Metabolic
Activation (S9)

Result Reference

Ames Test

Salmonella

typhimurium

TA98, TA100,

TA102

With and Without Mutagenic
Resende, et al.

(2012)

In Vitro

Micronucleus

Assay

Human

lymphocytes,

V79 cells

With and Without Positive
Caria, et al.

(1995)

In Vivo

Micronucleus

Assay

Wistar Rat Bone

Marrow
N/A

Negative (up to

2000 mg/kg)

Utesch, et al.

(2008)

In Vivo

Unscheduled

DNA Synthesis

(UDS)

Wistar Rat

Hepatocytes
N/A

Negative (up to

2000 mg/kg)

Utesch, et al.

(2008)

An in vivo bone marrow micronucleus assay was conducted in Wistar rats to evaluate the

genotoxic potential of Quercetin. Male rats were administered oral doses of up to 2000 mg/kg

body weight. Bone marrow was collected 24 and 48 hours after dosing. The frequency of

micronucleated polychromatic erythrocytes (MN-PCE) was determined by analyzing bone

marrow smears.[1]

Dosing Sample Collection Analysis

Administer Quercetin orally
to Wistar rats

(up to 2000 mg/kg)

Collect bone marrow
at 24h and 48h

post-dosing
Prepare bone marrow smears Score for micronucleated

polychromatic erythrocytes

Click to download full resolution via product page

Experimental Workflow for In Vivo Micronucleus Assay.
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Discussion
The available data on Reynoutrin is insufficient to make a definitive conclusion about its

safety. The in vitro cytotoxicity data suggests a relatively low potential for direct cellular toxicity.

The general in vivo observations are encouraging but lack the rigor of a standardized

toxicology study.

The more extensive toxicological data on Quercetin provides valuable insight. The acute oral

toxicity of Quercetin in rodents appears to be low. The sub-chronic toxicity study in mice did not

reveal any adverse effects at the tested doses. A key point in the toxicological assessment of

Quercetin is the discrepancy between in vitro and in vivo genotoxicity results. While Quercetin

consistently shows mutagenic potential in in vitro assays like the Ames test, in vivo studies

have generally failed to demonstrate genotoxic effects.[1][5] This suggests that the in vivo

metabolism and detoxification mechanisms in mammals may effectively mitigate the genotoxic

potential observed in vitro.

Given that Reynoutrin is expected to be hydrolyzed to Quercetin in the gastrointestinal tract, it

is plausible that the in vivo toxicological profile of Reynoutrin will be largely influenced by that

of Quercetin. However, differences in absorption, distribution, metabolism, and excretion

(ADME) between Reynoutrin and Quercetin could potentially lead to different toxicological

outcomes.

Conclusion and Data Gaps
This preliminary toxicological assessment, based on limited data for Reynoutrin and more

extensive data for its aglycone Quercetin, suggests a potentially low toxicity profile for

Reynoutrin following oral administration. However, this assessment is provisional and

highlights significant data gaps. To establish a comprehensive safety profile for Reynoutrin,

the following studies are recommended:

Acute Oral Toxicity Study: To determine the LD50 of Reynoutrin.

Repeated-Dose Oral Toxicity Studies (28-day and/or 90-day): To identify potential target

organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity Battery: Including an Ames test, an in vitro mammalian cell gene mutation

assay, and an in vivo micronucleus assay, to definitively assess the genotoxic potential of
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Reynoutrin.

Pharmacokinetic and Metabolism Studies: To understand the ADME properties of

Reynoutrin and the extent of its conversion to Quercetin in vivo.

The information presented in this guide should be used to inform the design of future non-

clinical safety studies for Reynoutrin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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